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Compound of Interest

Compound Name: Metofenazate

Cat. No.: B048231

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metofenazate

Metofenazate is a phenothiazine derivative that has been investigated for its antipsychotic
properties. As a member of the phenothiazine class of drugs, its mechanism of action is
primarily associated with the modulation of dopaminergic and other neurotransmitter systems in
the central nervous system. This technical guide provides a comprehensive overview of the
chemical structure of Metofenazate, including its synthesis, physicochemical properties, and
analytical characterization. Furthermore, it delves into its pharmacological profile, detailing its
mechanism of action, receptor binding affinities, and metabolic pathways. This document is
intended to serve as a valuable resource for researchers and professionals involved in drug
discovery and development.

Chemical Structure and Identification

Metofenazate is chemically known as 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-
piperazinyllethyl 3,4,5-trimethoxybenzoate.[1] Its chemical structure is characterized by a
tricyclic phenothiazine core, a piperazine linker, and a 3,4,5-trimethoxybenzoate ester moiety.

Table 1: Chemical Identifiers of Metofenazate
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Identifier Value

2-[4-[3-(2-chlorophenothiazin-10-
IUPAC Name yl)propyl]piperazin-1-yllethyl 3,4,5-

trimethoxybenzoate

CAS Number 388-51-2
Molecular Formula C31H36CIN305S
Molecular Weight 598.15 g/mol

COC1=CC(=CC(=C10C)OC)C(=0)OCCN2CCN

SMILES String (CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=
C5)Cl
InChl Key BAQLUVXNKOTTHU-UHFFFAOYSA-N

Synthesis of Metofenazate

The synthesis of Metofenazate involves a multi-step process, beginning with the preparation of
the phenothiazine core, followed by the attachment of the piperazine side chain and
subsequent esterification. While a detailed, step-by-step experimental protocol for the
synthesis of Metofenazate is not readily available in publicly accessible literature, the general
synthesis of phenothiazine derivatives can be described.

A common route for synthesizing the 2-chlorophenothiazine core involves the reaction of m-
chloroaniline with o-chlorobenzoic acid to form 2-(3-chlorophenylamino)benzoic acid, which is
then cyclized in the presence of a catalyst such as iodine and sulfur.[2]

The subsequent steps would involve the alkylation of the 2-chlorophenothiazine at the N-10
position with a propyl halide derivative containing a protected piperazine ring. This is followed
by deprotection and reaction with a suitable ethyl 3,4,5-trimethoxybenzoate derivative to yield
Metofenazate.

Caption: General synthetic workflow for Metofenazate.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b048231?utm_src=pdf-body
https://www.benchchem.com/product/b048231?utm_src=pdf-body
https://www.benchchem.com/product/b048231?utm_src=pdf-body
https://patents.google.com/patent/CN101417986A/en
https://www.benchchem.com/product/b048231?utm_src=pdf-body
https://www.benchchem.com/product/b048231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The physicochemical properties of Metofenazate are crucial for its formulation, absorption,
distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Metofenazate

Property Value

Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Note: Experimentally determined quantitative data for these properties are not readily available
in the reviewed literature.

Pharmacological Profile
Mechanism of Action

Metofenazate, like other phenothiazine antipsychotics, is believed to exert its therapeutic
effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and
mesocortical pathways of the brain. Blockade of these receptors is thought to alleviate the
positive symptoms of psychosis, such as hallucinations and delusions.

Additionally, Metofenazate has been identified as a calmodulin inhibitor.[3] Calmodulin is a
ubiquitous calcium-binding protein that modulates the activity of numerous enzymes and
signaling pathways. Inhibition of calmodulin may contribute to the diverse pharmacological
effects of Metofenazate.

Dopamine D2 Receptor Antipsychotic Effects

> Modulation of Downstream Signaling

Antagonism

Metofenazate Inhibition
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Caption: Proposed mechanism of action of Metofenazate.

Receptor Binding Profile

The affinity of Metofenazate for various neurotransmitter receptors determines its therapeutic
efficacy and side-effect profile. While specific Ki values for Metofenazate are not widely
published, the receptor binding profiles of phenothiazine antipsychotics are generally
characterized by affinity for dopamine, serotonin, histamine, adrenergic, and muscarinic
receptors.

Table 3: Anticipated Receptor Binding Profile of Metofenazate (Qualitative)

Receptor Family Receptor Subtype Anticipated Affinity
Dopamine D2 High

D1, D3, D4 Moderate to Low

Serotonin 5-HT2A, 5-HT2C Moderate to High
5-HT1A, 5-HT7 Moderate to Low

Histamine H1 High

Adrenergic al, o2 Moderate to High
Muscarinic M1-M5 Moderate to Low

Note: This table is based on the general binding characteristics of phenothiazine antipsychotics
and is not based on experimentally determined Ki values for Metofenazate.

Metabolism

The metabolism of Metofenazate is expected to occur primarily in the liver, mediated by
cytochrome P450 (CYP) enzymes. The metabolic pathways for phenothiazines typically involve
N-dealkylation, S-oxidation, and aromatic hydroxylation, followed by glucuronidation.
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Specific in vitro and in vivo metabolism studies for Metofenazate are not extensively
documented in the available literature. However, based on the metabolism of structurally
related phenothiazines, the major metabolites of Metofenazate are likely to be the N-
dealkylated piperazine derivative and the sulfoxide of the parent compound.

Wp N_Dealkylated Glucuronidation= Glucuronidel
Metofenazate S-Oxidation (CYP-mediated) »| Sulfoxide Glucuronldatlon= Glucuronide?
Hydroxylated Glucuron1dat10n= Glucuronide3

Click to download full resolution via product page

Caption: Postulated metabolic pathways of Metofenazate.

Analytical Characterization

A comprehensive analytical characterization is essential for the identification, quantification,
and quality control of Metofenazate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of Metofenazate.
The *H NMR spectrum would be expected to show characteristic signals for the aromatic
protons of the phenothiazine and trimethoxybenzoate rings, the aliphatic protons of the propyl
and ethyl linkers, and the protons of the piperazine ring. The 3C NMR spectrum would provide
information on the carbon skeleton of the molecule. Specific NMR spectral data for
Metofenazate is not readily available in the literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
Metofenazate. Under electron ionization (El), the molecule would be expected to fragment at
the ester linkage and the bonds of the piperazine side chain. The fragmentation pattern can
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provide valuable information for structural confirmation.[4] Specific mass spectral data and
fragmentation analysis for Metofenazate are not widely published.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation, identification, and quantification of
Metofenazate in bulk drug substances and pharmaceutical formulations. A reversed-phase
HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic
solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely be suitable for the
analysis of Metofenazate.[5][6][7][8] The detection wavelength would be selected based on the
UV absorbance maxima of the molecule.

Experimental Protocol: Hypothetical HPLC Method Development

e Column: C18, 4.6 x 150 mm, 5 pm.

* Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

e Flow Rate: 1.0 mL/min.

e Injection Volume: 10 pL.

» Detection: UV at a wavelength determined by UV-Vis spectrophotometry.
e Column Temperature: 30 °C.

o Standard and Sample Preparation: Dissolve accurately weighed amounts of Metofenazate
standard and sample in a suitable diluent (e.g., mobile phase).

Conclusion

This technical guide has provided a detailed overview of the chemical structure of
Metofenazate, encompassing its synthesis, physicochemical properties, pharmacological
profile, and analytical characterization. While specific experimental data for Metofenazate is
limited in the publicly available literature, this document consolidates the known information
and provides a framework for further research and development. A deeper understanding of the
structure-activity relationships, detailed metabolic pathways, and comprehensive analytical
methods will be crucial for the potential advancement of Metofenazate as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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